3-Cyano-2-formylbenzoic acid
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Overview
Description
3-Cyano-2-formylbenzoic acid is an organic compound with the molecular formula C9H5NO3 It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a formyl group (-CHO) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-formylbenzoic acid typically involves the reaction of 2-formylbenzoic acid with cyanide sources under specific conditions. One common method is the reaction of 2-formylbenzoic acid with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved heat transfer, reduced reaction times, and enhanced safety. Continuous flow reactors can be used to scale up the synthesis, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-Cyano-2-carboxybenzoic acid.
Reduction: 3-Amino-2-formylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-2-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-2-formylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyano group can act as an electrophile, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Formylbenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyano-3-formylbenzoic acid: Positional isomer with different reactivity and properties.
3-Cyano-4-formylbenzoic acid: Another positional isomer with distinct chemical behavior.
Uniqueness
3-Cyano-2-formylbenzoic acid is unique due to the specific positioning of the cyano and formyl groups on the benzene ring. This arrangement imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-cyano-2-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3,5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPALKXAWIVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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